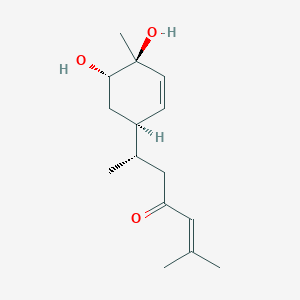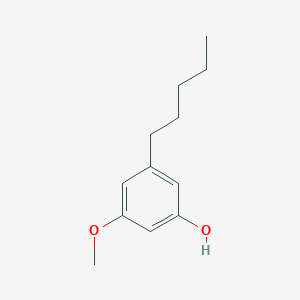
3-Methoxy-5-pentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-5-pentylphenol is a natural product found in Ardisia cornudentata, Primula obconica, and other organisms with data available.
Applications De Recherche Scientifique
Environmental Fate and Effects
Alkylphenol ethoxylates (APEs), a category of chemicals related to 3-Methoxy-5-pentylphenol, are widely used as surfactants in various domestic and industrial products. Research indicates that these substances, upon degradation, generate more persistent by-products like alkylphenols (e.g., nonylphenol, octylphenol) which have been shown to mimic natural hormones. This raises concerns about their potential endocrine-disrupting effects on wildlife and humans. APEs tend to accumulate in sediments due to their physicochemical properties, leading to their persistent presence in various environmental compartments. Studies conducted globally have detected significant levels of APEs and their metabolites in air, water, soil, sediments, and biota, highlighting the need for further research on their long-term environmental impact and health implications (Ying, Williams, & Kookana, 2002).
Toxicity and Ecological Risks
Benzophenone-3 (BP-3), a compound structurally similar to this compound, is extensively utilized in sunscreens and various consumer products. Its widespread use has led to its release into aquatic environments, raising concerns about its potential impact on aquatic ecosystems. BP-3 is characterized by its lipophilic nature, photostability, and bioaccumulative potential. It has been detected in various environmental matrices, including water, soil, sediments, and biota. Studies indicate that BP-3 and its metabolites exhibit endocrine-disrupting capacities, potentially affecting wildlife and human health. However, the environmental levels of BP-3 are generally lower than the predicted no effect concentration (PNEC), but in wastewater influents, hazard quotients (HQs) greater than 1 have been noted. This suggests a need for comprehensive environmental monitoring and an assessment of the potential consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
Atmospheric Reactivity and Potential Environmental Impact
Methoxyphenols, including compounds related to this compound, are recognized as potential tracers for biomass burning, specifically wood burning. The atmospheric reactivity of methoxyphenols has garnered attention due to their role in gas-phase, particle-phase, and aqueous-phase reactions, as well as their contribution to secondary organic aerosol (SOA) formation. Reactions with OH and NO3 radicals are predominant degradation pathways for methoxyphenols, with significant SOA formation potential. Understanding the atmospheric reactivity of methoxyphenols is crucial for assessing the ecological toxicity of their degradation products and their overall contribution to SOA formation from atmospheric aging of biomass-burning plumes (Liu, Chen, & Chen, 2022).
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h7-9,13H,3-6H2,1-2H3 |
Clé InChI |
MWWIDYNYLZQEQP-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1)OC)O |
SMILES canonique |
CCCCCC1=CC(=CC(=C1)OC)O |
Synonymes |
3-methoxy-5-pentyl-phenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 16-hydroxy-15-methyl-3-oxo-23-propoxy-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20(25),21,23,26-nonaene-16-carboxylate](/img/structure/B1257328.png)


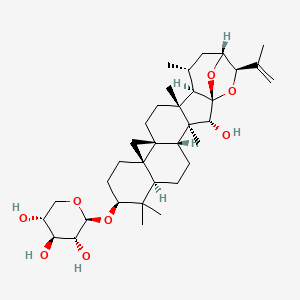
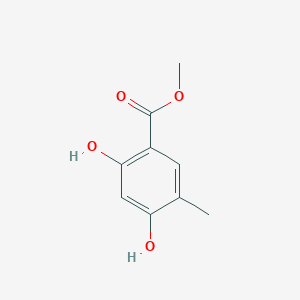
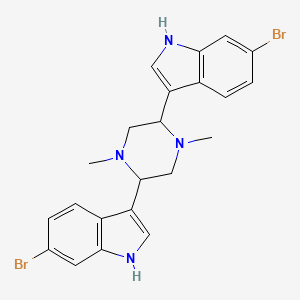

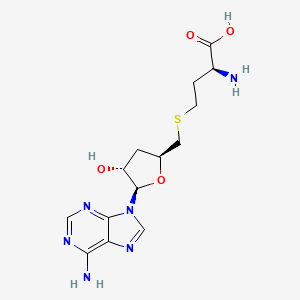

![(E)-4-[7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B1257348.png)


![(E)-N-[3-(diethylsulfamoyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B1257352.png)
